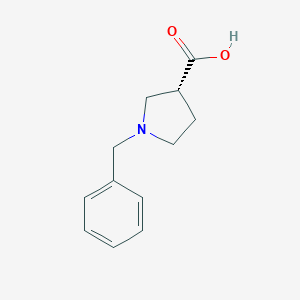

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRDUQNUBMAYDS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363854 | |

| Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216311-57-8 | |

| Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid. This chiral building block is a key intermediate in the development of novel therapeutics, particularly in the fields of metabolic disorders and infectious diseases.

Core Chemical Properties

This compound is a derivative of (R)-pyrrolidine-3-carboxylic acid, featuring a benzyl group attached to the nitrogen atom. This modification significantly influences its physical and chemical characteristics. The compound is commercially available as both a free acid and a hydrochloride salt. The hydrochloride salt is typically a white to off-white solid, which enhances its solubility and ease of handling in laboratory settings.[1] The free acid has been described as both a solid and a colorless to light brown viscous liquid, suggesting that its physical state may depend on its purity and the presence of residual solvents.

Below is a summary of the key quantitative data for this compound and its common protected forms.

| Property | This compound | This compound hydrochloride | (R)-1-Boc-pyrrolidine-3-carboxylic acid |

| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ · HCl | C₁₀H₁₇NO₄ |

| Molecular Weight | 205.25 g/mol | 241.71 g/mol | 215.25 g/mol |

| CAS Number | 216311-57-8 | 1082055-65-9[1] | 72925-16-7 |

| Appearance | Solid or colorless to light brown viscous liquid | White to off-white solid[1] | Powder |

| Melting Point | Data not available | Data not available | 138-143 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Enhanced solubility[1] | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Optical Rotation | Data not available | Data not available | [α]/D = -15.0 (c = 0.5% in chloroform) |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and straightforward approach involves the direct N-benzylation of (R)-pyrrolidine-3-carboxylic acid.

Synthesis of this compound

Materials:

-

(R)-pyrrolidine-3-carboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and potassium carbonate (2.5 eq.) in a mixture of acetonitrile and water.

-

N-Benzylation: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide.

-

Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid.

-

Product Isolation: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization.

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of (R)-pyrrolidine-3-carboxylic acid have shown significant potential as modulators of various biological targets. The benzyl group in this compound can serve as a versatile scaffold for further functionalization to develop potent and selective inhibitors or antagonists.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a key enzyme in glucose metabolism, responsible for the degradation of incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release, which is a validated therapeutic strategy for type 2 diabetes. Pyrrolidine-based structures are common motifs in DPP-4 inhibitors.[2]

The signaling pathway of DPP-4 inhibition is depicted below:

Caption: Signaling pathway of DPP-4 inhibition.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Pyrrolidine carboxamides derived from (R)-pyrrolidine-3-carboxylic acid have been identified as potent InhA inhibitors.

The mechanism of InhA inhibition is illustrated in the following diagram:

Caption: Mechanism of InhA inhibition in Mycobacterium tuberculosis.

Other Biological Activities

Derivatives of (R)-pyrrolidine-3-carboxylic acid have also been investigated for their potential as:

-

Endothelin Receptor Antagonists: These compounds have shown high affinity and selectivity for endothelin receptors, which are involved in vasoconstriction and cell proliferation.

-

GABA Uptake Inhibitors: By blocking the reuptake of the neurotransmitter GABA, these derivatives can modulate neuronal activity and have potential applications in neurological disorders.[3]

-

N-acylethanolamine acid amidase (NAAA) Inhibitors: NAAA is involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA). Inhibitors of this enzyme could have therapeutic potential in inflammatory conditions.[3]

The following table summarizes the biological activities of some representative (R)-pyrrolidine-3-carboxylic acid derivatives.

| Compound/Analog | Target(s) | IC₅₀/Kᵢ (nM) | Selectivity |

| A-308165 | ETB | Kᵢ = 0.007 | >27,000-fold vs. ETA |

| Atrasentan (ABT-627) | ETA | Kᵢ = 0.036 | High for ETA |

| Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain | ETA/ETB | Sub-nanomolar | ETA/ETB ratio ≈ 1 |

| 2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid | ETA | High potency | High for ETA |

| CXCR4 antagonist (51a) | CXCR4 | IC₅₀ = 79 | - |

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases. The demonstrated activity of its derivatives as enzyme inhibitors and receptor antagonists underscores its importance for researchers and drug development professionals in the ongoing quest for new and effective medicines. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to unlock its full therapeutic potential.

References

Structural Elucidation of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this guide integrates predicted spectroscopic values with established analytical principles to offer a robust framework for its characterization. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside a visual representation of the structural elucidation workflow. This document is intended to support researchers and drug development professionals in the synthesis, identification, and quality control of this important chiral intermediate.

Introduction

This compound is a chiral cyclic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrrolidine scaffold is a common motif in a wide array of biologically active molecules, and the specific stereochemistry and functional groups of this compound make it a valuable precursor for the synthesis of novel therapeutic agents. Accurate structural confirmation is paramount for ensuring the purity, efficacy, and safety of any resulting drug substance. This guide outlines the key analytical techniques and methodologies required for the unambiguous structural elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the key spectroscopic techniques used in the structural elucidation of this compound. These values are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyrrolidine) | 3.50 - 3.70 | m | - |

| H-5 (Pyrrolidine) | 2.80 - 3.00 | m | - |

| H-3 (Pyrrolidine) | 2.90 - 3.10 | m | - |

| H-4 (Pyrrolidine) | 2.20 - 2.40 | m | - |

| Benzyl-CH₂ | 3.60 - 3.80 | s | - |

| Aromatic-H (ortho) | 7.25 - 7.35 | d | ~7.5 |

| Aromatic-H (meta) | 7.25 - 7.35 | t | ~7.5 |

| Aromatic-H (para) | 7.20 - 7.30 | t | ~7.5 |

| Carboxylic Acid-OH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 175.0 - 180.0 |

| C-2 (Pyrrolidine) | 55.0 - 60.0 |

| C-5 (Pyrrolidine) | 52.0 - 57.0 |

| C-3 (Pyrrolidine) | 40.0 - 45.0 |

| C-4 (Pyrrolidine) | 30.0 - 35.0 |

| Benzyl-CH₂ | 58.0 - 63.0 |

| Aromatic-C (ipso) | 135.0 - 140.0 |

| Aromatic-C (ortho) | 128.0 - 130.0 |

| Aromatic-C (meta) | 128.0 - 129.0 |

| Aromatic-C (para) | 127.0 - 128.0 |

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-N (Amine) | 1020 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 205 | [M]⁺ | Molecular Ion |

| 160 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group). |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

3.1.2 ¹H NMR Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 14 ppm

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. The residual solvent peak (CDCl₃ at 7.26 ppm) is used for referencing.

3.1.3 ¹³C NMR Spectroscopy

-

Instrument: 125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. The solvent peak (CDCl₃ at 77.16 ppm) is used for referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

3.2.2 Data Acquisition

-

Instrument: FT-IR Spectrometer with ATR accessory

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry (MS)

3.3.1 Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

3.3.2 Data Acquisition (Electron Ionization - EI)

-

Instrument: Mass Spectrometer with an EI source

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50 - 500

-

Inlet System: Direct insertion probe or GC inlet

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Workflows

The following diagrams illustrate the logical workflow for the structural elucidation and a conceptual signaling pathway for its synthesis.

Caption: Workflow for the structural elucidation of the target compound.

Caption: Conceptual synthetic pathway for the target compound.

Conclusion

Spectroscopic Analysis of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic profile of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid, a chiral building block utilized in pharmaceutical research and organic synthesis.[1] Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic analysis based on data from structurally related compounds and established principles of spectroscopic interpretation. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clear data presentation to support research endeavors.

The molecular formula for this compound is C₁₂H₁₅NO₂, with a molecular weight of approximately 205.25 g/mol .[2][3]

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.25-7.40 | m | 5H | Aromatic (-C₆H₅) |

| ~3.60-3.80 | s | 2H | Benzyl (-CH₂-Ph) |

| ~3.00-3.30 | m | 1H | Pyrrolidine C3-H |

| ~2.80-3.10 | m | 2H | Pyrrolidine C2-H₂, C5-H₂ (α to N) |

| ~2.50-2.80 | m | 2H | Pyrrolidine C2-H₂, C5-H₂ (α to N) |

| ~2.00-2.30 | m | 2H | Pyrrolidine C4-H₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | Carboxylic Acid (-COOH) |

| ~135-140 | Aromatic (Quaternary C) |

| ~128-130 | Aromatic (-CH) |

| ~127-128 | Aromatic (-CH) |

| ~60 | Benzyl (-CH₂-Ph) |

| ~55-60 | Pyrrolidine C2, C5 |

| ~40-45 | Pyrrolidine C3 |

| ~30-35 | Pyrrolidine C4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, s | O-H stretch (Carboxylic Acid)[4] |

| 3030 | v | Aromatic C-H stretch |

| 2950-2850 | m, s | Alkyl C-H stretch[5] |

| 1760-1690 | s | C=O stretch (Carboxylic Acid)[4] |

| 1700-1500 | m | Aromatic C=C bending |

| 1320-1210 | s | C-O stretch[4] |

| 1440-1395 | m | O-H bend[4] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity of Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 160 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized, yet comprehensive, methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Key parameters include a spectral width of 0-16 ppm, a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[7]

-

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections.[6][7]

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[8] Place a small amount of the solid sample directly onto the crystal.

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[8]

-

Apply pressure with the instrument's pressure arm to ensure firm contact between the sample and the crystal.[8]

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[8] The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[1] Non-volatile solids may be introduced directly via a solids probe.[1]

-

Ionization: Bombard the gaseous molecules with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion.[1][9]

-

Mass Analysis: Accelerate the newly formed ions and pass them through a magnetic field. The ions are deflected based on their mass-to-charge (m/z) ratio.[9]

-

Detection: The separated ions are detected electronically, and the abundance of each ion is plotted against its m/z ratio to generate the mass spectrum.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of a chemical compound using the spectroscopic methods described.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 1-Benzyl-pyrrolidine-3-carboxylic acid AldrichCPR 5731-18-0 [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. benchchem.com [benchchem.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid CAS number and identifiers

An In-depth Technical Guide on (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral building block significant in medicinal chemistry and drug development. The document details its chemical identifiers, physical properties, experimental protocols for its synthesis, and its role in significant biological pathways.

Chemical Identifiers and Properties

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a chiral center at the 3-position of the pyrrolidine ring makes it a valuable synthon for the asymmetric synthesis of complex molecules.

Table 1: Identifiers for this compound and Related Compounds

| Identifier | This compound | 1-Benzyl-pyrrolidine-3-carboxylic acid (Racemate) | (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride |

| CAS Number | 216311-57-8[1][2] | 5731-18-0[3][4] | 1082055-65-9 |

| Molecular Formula | C₁₂H₁₅NO₂[1] | C₁₂H₁₅NO₂[3] | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 205.25 g/mol [1] | 205.26 g/mol [3] | Not specified |

| PubChem ID | Not directly available | 4617348[3] | Not directly available |

| MDL Number | Not directly available | MFCD03790980[3] | Not specified |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to light brown viscous liquid (for racemate) | [3] |

| Purity | ≥ 98% (HPLC) (for racemate) | [3] |

| Storage Conditions | 0-8°C | [3] |

| SMILES String | OC(=O)C1CCN(C1)Cc2ccccc2 (for racemate) | |

| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N (for racemate) |

Experimental Protocols

The synthesis of enantiomerically pure pyrrolidine derivatives is of great interest in pharmaceutical development. Several strategies can be employed, often starting from chiral precursors or utilizing asymmetric synthesis methodologies.

Asymmetric Synthesis via Michael Addition

One effective method for preparing chiral pyrrolidine-3-carboxylic acid derivatives involves an organocatalytic, enantioselective Michael addition followed by reductive cyclization.[5]

Methodology:

-

Michael Addition: An enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. This reaction is typically catalyzed by a chiral organocatalyst.

-

Reductive Cyclization: The resulting adduct from the Michael addition undergoes a reductive cyclization to form the pyrrolidine-3-carboxylic acid derivative. This step often involves catalytic hydrogenation.

Synthesis from Chiral Precursors

(R)-pyrrolidine-3-carboxylic acid can serve as a versatile starting material for the synthesis of this compound.[6]

Methodology:

-

N-Benzylation: (R)-pyrrolidine-3-carboxylic acid is subjected to N-benzylation. This can be achieved by reacting it with benzyl bromide or a similar benzylating agent in the presence of a suitable base. The secondary amine of the pyrrolidine ring acts as a nucleophile, displacing the halide on the benzyl group.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. Final purification is typically achieved through column chromatography or recrystallization to yield the pure this compound.

Role in Signaling Pathways: DPP-IV Inhibition

Pyrrolidine-based structures are integral to the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-IV).[5] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon release, which is a key therapeutic strategy for type 2 diabetes.[5]

The rigid, stereochemically defined structure of (R)-pyrrolidine-3-carboxylic acid derivatives makes them ideal scaffolds for targeting the active site of DPP-IV.[5]

Mandatory Visualizations

Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway of DPP-IV Inhibition

Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.

References

The Multifaceted Biological Landscape of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (R)-1-Benzyl-pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] Its inherent chirality, conformational rigidity, and the presence of key functional groups—a secondary amine and a carboxylic acid—provide an ideal framework for designing potent and selective modulators of various biological targets. This technical guide delves into the core biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate drug discovery and development efforts.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, ranging from enzyme inhibition to receptor modulation. The following tables summarize the key quantitative data for various biological targets.

Enzyme Inhibition

(R)-pyrrolidine-3-carboxylic acid derivatives have been extensively explored as inhibitors of various enzymes implicated in a range of diseases.[3][4]

Table 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition [3]

| Compound | DPP-4 IC50 (nM) |

| Vildagliptin | 62 |

| Saxagliptin | 50 |

| 17a (4-fluoropyrrolidine derivative) | 17 |

| Bromo-substituted benzylidene derivative | 1.27 |

| Sitagliptin (Reference) | 4.38 |

Table 2: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition [5]

| Compound | % Inhibition at 15 µM | IC50 (µM) |

| p31 | 90% | 1.39 |

| p33 | - | 2.57 |

| s15 | >50% | 5.55 |

Table 3: α-Amylase and α-Glucosidase Inhibition [6]

While specific (R)-1-benzyl derivatives were not detailed with IC50 values in the provided search results, the general class of pyrrolidine derivatives shows significant activity. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrrolidine ring and its amide derivatives are crucial for potent inhibition.[6]

Table 4: N-Acylethanolamine Acid Amidase (NAAA) Inhibition [7]

| Compound | NAAA IC50 (µM) |

| 1b | - |

| 4g (rigid 4-phenylcinnamoyl group) | 1.5 ± 0.22 |

Receptor Modulation

The pyrrolidine scaffold is also integral to the development of ligands for various receptors.

Table 5: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism [8]

| Compound | Configuration | PPARα EC50 (nM) | PPARγ EC50 (nM) |

| 25 | cis-3R,4S | Low nanomolar range | Low nanomolar range |

| 26 | cis-3R,4S | Low nanomolar range | Low nanomolar range |

Table 6: Endothelin (ET) Receptor Antagonism [9]

| Compound | Selectivity |

| 9k (A-308165) | >27,000-fold for ET(B) over ET(A) |

Table 7: CXCR4 Receptor Antagonism [8]

| Compound | CXCR4 IC50 (nM) |

| 51a (R1 = 3-CH3) | 79 |

Anticancer and Antimicrobial Activities

The versatility of the pyrrolidine core extends to the development of cytotoxic and antimicrobial agents.

Table 8: Anticancer Activity (Various Pyrrolidine Derivatives) [10]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 |

| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 |

| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 |

Table 9: Antimicrobial Activity (Various Pyrrolidine Derivatives) [11][12]

| Compound Class/ID | Bacterial/Fungal Strain | MIC (µg/mL) |

| Pyrrolidine Chalcones | Staphylococcus aureus | 0.025 |

| Pyrrolidine Chalcones | Enterococcus faecalis | 0.025 |

| 4b (octahydropyrrolo[3,4-c]pyrrole derivative) | Mycobacterium tuberculosis H37Rv | 7.81 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

A common method for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives is through organocatalytic asymmetric Michael addition reactions.[13][14]

Protocol: Organocatalytic Asymmetric Michael Addition [4]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-oxo-2-enoate (1.0 mmol) and the (R)-pyrrolidine-3-carboxylic acid derived organocatalyst (0.1 mmol, 10 mol%).

-

Dissolution: Dissolve the solids in an anhydrous solvent (e.g., CH2Cl2, Toluene) (5 mL).

-

Addition: Add the nitroalkane (1.2 mmol) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Biological Assays

Protocol: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay [10]

-

Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds (pyrrolidine derivatives) in a suitable buffer.

-

Incubation: In a 96-well plate, incubate the DPP-4 enzyme with various concentrations of the pyrrolidine derivatives for a short period to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Continuously monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol: α-Amylase Inhibition Assay [4][6]

-

Reagent Preparation: Prepare solutions of α-amylase (0.5 mg/mL in 20 mM sodium phosphate buffer, pH 6.9 with 6 mM NaCl), 1% starch solution, and dinitrosalicylic acid (DNS) color reagent. Dissolve test compounds in DMSO. Acarbose is used as a positive control.

-

Pre-incubation: Pre-incubate 250 µL of the test compound solution (at various concentrations) with 250 µL of the α-amylase solution at 37 °C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 250 µL of the starch solution.

-

Incubation: Incubate the reaction mixture at 37 °C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding 500 µL of DNS reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5 minutes.

-

Absorbance Measurement: Cool the mixture to room temperature, dilute with 5 mL of distilled water, and measure the absorbance at 540 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol: MTT Assay for Anticancer Activity [10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [10][12]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the pyrrolidine derivatives in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding.

Caption: Mechanism of action of DPP-4 inhibitors.

Caption: Workflow for organocatalytic asymmetric Michael addition.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 14. files.core.ac.uk [files.core.ac.uk]

(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block extensively utilized in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and stereodefined carboxylic acid and secondary amine functionalities make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and data.

Core Properties

This compound is a solid at room temperature.[1] The non-chiral form is described as a colorless to light brown viscous liquid.[2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 216311-57-8 | |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While specific spectra for the (R)-enantiomer are not widely published, the following are the expected characteristic signals based on its structure and data from related compounds.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and a series of multiplets for the pyrrolidine ring protons.

-

¹³C NMR: Expected signals would include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carboxylic acid carbon, and the carbons of the pyrrolidine ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Several synthetic strategies have been developed, with asymmetric Michael additions and catalytic hydrogenation being prominent methods.

Experimental Workflow: Enantioselective Synthesis via Asymmetric Michael Addition

Caption: Asymmetric synthesis of the target molecule.

Detailed Protocol: Synthesis via Asymmetric Michael Addition of Benzylamine to an Itaconic Acid Derivative

This protocol is a generalized procedure based on established methodologies for synthesizing pyrrolidine derivatives.

-

Step 1: Michael Addition. To a solution of a suitable itaconic acid diester (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM) at 0°C, add benzylamine (1.1 equivalents) dropwise. The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC.

-

Step 2: Intramolecular Cyclization. The crude Michael adduct is concentrated under reduced pressure. The residue is then dissolved in a high-boiling point solvent (e.g., toluene, xylene) and heated to reflux for 8-16 hours to induce intramolecular cyclization, forming the corresponding lactam.

-

Step 3: Reduction of the Lactam. The lactam is reduced to the corresponding pyrrolidine using a suitable reducing agent, such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous solvent.

-

Step 4: Ester Hydrolysis. The resulting ester is hydrolyzed to the carboxylic acid using standard conditions, such as stirring with an aqueous solution of lithium hydroxide or sodium hydroxide, followed by acidic workup to protonate the carboxylate.

-

Step 5: Purification. The final product is purified by column chromatography or recrystallization to yield enantiomerically pure this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] Its rigid structure is crucial for designing potent and selective enzyme inhibitors and receptor agonists.

Inhibitors of Dipeptidyl Peptidase-4 (DPP-IV)

The pyrrolidine scaffold is a core structural feature of many potent and selective DPP-4 inhibitors, which are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[4]

Inhibitors of Factor XIa (FXIa)

The constrained conformation of pyrrolidine-based scaffolds is well-suited for the design of potent and selective inhibitors of Factor XIa, a promising target for anticoagulant therapy with a potentially lower risk of bleeding compared to traditional anticoagulants.

Use in Peptide Synthesis

This compound can be incorporated into peptides to introduce conformational constraints, which can enhance biological activity and stability. It can be used in both solid-phase and solution-phase peptide synthesis.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for SPPS.

Detailed Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating N-Boc protected this compound into a peptide sequence using Fmoc-based SPPS.

-

Resin Preparation: Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Activation: In a separate vessel, dissolve N-Boc-(R)-1-Benzyl-pyrrolidine-3-carboxylic acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups, including the N-Boc group from the pyrrolidine nitrogen.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex and biologically active molecules. Its stereochemically defined structure provides a rigid scaffold that is invaluable for the design of potent and selective drugs. The synthetic routes and protocols detailed in this guide offer a foundation for researchers to effectively utilize this versatile compound in their drug discovery and development endeavors.

References

A Technical Guide to the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing pyrrolidine-3-carboxylic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate reaction pathways and workflows.

Introduction

Pyrrolidine-3-carboxylic acid, an isomer of the proteinogenic amino acid proline, and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] Their rigid, five-membered ring structure provides a valuable scaffold for creating compounds with specific three-dimensional orientations, essential for effective interaction with biological targets.[2] This guide explores the three primary and most effective strategies for the synthesis of these valuable compounds: organocatalytic Michael addition, 1,3-dipolar cycloaddition, and derivatization from the chiral pool, primarily L-proline and its derivatives.[3][4][5]

Core Synthetic Strategies

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be broadly categorized into three main approaches, each offering distinct advantages in terms of stereocontrol, substrate scope, and overall efficiency.

Organocatalytic Asymmetric Michael Addition

A powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acids involves the organocatalytic Michael addition of nitroalkanes to 4-oxo-2-enoates.[6] This approach allows for the concise formation of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[6] The subsequent reduction and cyclization of the Michael adduct yields the desired pyrrolidine ring system.[6]

dot

Caption: Organocatalytic Asymmetric Michael Addition Pathway.

General Procedure for the Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates: [6]

To a solution of the 4-oxo-2-enoate (1.0 equiv) and the organocatalyst (0.1-0.2 equiv) in an appropriate solvent (e.g., CH₂Cl₂), the nitroalkane (1.2-2.0 equiv) is added. The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Michael adduct.

Reductive Cyclization to Pyrrolidine-3-carboxylic Acid: [6]

The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., H₂, Pd/C). After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the pyrrolidine-3-carboxylic acid derivative.

| Entry | 4-Oxo-2-enoate | Nitroalkane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) of Adduct | ee (%) of Adduct | Yield (%) of Pyrrolidine |

| 1 | Ethyl 4-oxo-4-phenylbut-2-enoate | Nitromethane | Cinchona-derived thiourea | CH₂Cl₂ | 25 | 48 | 95 | 97 | 90 |

| 2 | tert-Butyl 4-oxopent-2-enoate | Nitromethane | Diarylprolinol silyl ether | Toluene | 0 | 72 | 88 | 95 | 85 |

| 3 | Methyl 4-oxo-4-(p-tolyl)but-2-enoate | Nitroethane | Squaramide | CH₂Cl₂ | 25 | 24 | 92 | 98 | 88 |

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a cornerstone in the synthesis of polysubstituted pyrrolidines.[5] This method allows for the direct construction of the five-membered ring with control over up to four new stereogenic centers.[7] The azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.[7] The choice of metal catalyst, such as silver or copper complexes, can significantly influence the stereochemical outcome of the reaction.[4][8]

dot

Caption: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.

General Procedure for Silver-Catalyzed 1,3-Dipolar Cycloaddition: [4]

To a mixture of the α-amino ester (1.0 equiv), the aldehyde (1.1 equiv), and the alkene (1.2 equiv) in a suitable solvent (e.g., toluene), is added the silver catalyst (e.g., AgOAc, 5-10 mol%) and a ligand (e.g., a chiral phosphine, 5-10 mol%). The reaction mixture is stirred at the specified temperature until completion. The solvent is removed, and the residue is purified by column chromatography to afford the pyrrolidine derivative.

General Procedure for Copper-Catalyzed 1,3-Dipolar Cycloaddition: [8]

A mixture of the copper catalyst (e.g., Cu(OTf)₂, 5-10 mol%) and a chiral ligand (e.g., a bisoxazoline, 5-10 mol%) in a dry solvent (e.g., CH₂Cl₂) is stirred under an inert atmosphere. The α-imino ester (1.0 equiv) and the alkene (1.2 equiv) are then added, and the reaction is stirred at the indicated temperature. After completion, the reaction is quenched, and the product is isolated and purified by chromatography.

| Entry | α-Amino Ester | Alkene | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | ee (%) |

| 1 | Methyl (benzylideneamino)acetate | N-Phenylmaleimide | AgOAc | (R)-BINAP | Toluene | 25 | 12 | 95 | >99:1 | 96 |

| 2 | Ethyl (4-methoxybenzylideneamino)acetate | Dimethyl fumarate | Cu(OTf)₂ | Ph-BOX | CH₂Cl₂ | 0 | 24 | 88 | 95:5 | 92 |

| 3 | tert-Butyl (cyclohexylideneamino)acetate | Acrylonitrile | AgF | Tol-BINAP | THF | 25 | 18 | 85 | 90:10 | 94 |

Synthesis from the Chiral Pool: L-Proline and its Derivatives

The use of readily available, enantiomerically pure starting materials, known as the chiral pool, is a powerful strategy in asymmetric synthesis. L-proline and its derivatives, such as 4-hydroxyproline, are excellent chiral building blocks for the synthesis of complex pyrrolidine-3-carboxylic acid derivatives.[3] This approach involves the functionalization of the pre-existing chiral scaffold through a series of chemical transformations, including protection of the amine and carboxylic acid groups, substitution at various positions on the pyrrolidine ring, and subsequent deprotection.[3]

dot

Caption: Chiral Pool Synthesis from Proline.

N-Boc Protection of L-Proline: [3]

To a solution of L-proline (1.0 equiv) in a mixture of dioxane and 1 N NaOH, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dioxane is added. The mixture is stirred at room temperature for several hours. The reaction mixture is then worked up by extraction with an organic solvent, and the product is isolated after acidification and further extraction.

Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Precursor from a Proline Derivative: [2]

Step 1: N-Acylation: L-prolinamide (1.0 equiv) is acylated with chloroacetyl chloride (1.1 equiv) in an aqueous alkaline solution to yield N-(chloroacetyl)-L-prolinamide.

Step 2: Dehydration: The resulting amide is dehydrated using a suitable reagent (e.g., trifluoroacetic anhydride) to afford the corresponding nitrile, a key intermediate for DPP-4 inhibitors like Vildagliptin.

| Starting Material | Reagents | Product | Overall Yield (%) | Reference |

| L-Proline | 1. Boc₂O, NaOH/dioxane; 2. (COCl)₂, DMSO, Et₃N; 3. Ph₃P=CHCO₂Et; 4. H₂, Pd/C | (2S,3R)-3-Ethyl-pyrrolidine-2-carboxylic acid | 65 | [9] |

| trans-4-Hydroxy-L-proline | 1. Ac₂O, Pyridine; 2. RuCl₃, NaIO₄; 3. CH₂N₂; 4. NaBH₄; 5. H₂/Pd-C | (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester | 72 | [3] |

| L-Proline | 1. Chloroacetyl chloride, NaOH; 2. Ethyl chloroformate, NMM, NH₃(aq); 3. TFAA | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 80 | [2] |

Conclusion

The synthesis of pyrrolidine-3-carboxylic acid and its derivatives is a dynamic field of research with significant implications for drug discovery and development. The three core strategies outlined in this guide—organocatalytic Michael addition, 1,3-dipolar cycloaddition, and chiral pool synthesis from proline—provide a powerful and versatile toolkit for accessing a wide range of structurally diverse and biologically active molecules. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the design and execution of efficient and stereoselective syntheses of these important heterocyclic compounds.

References

- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 9. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and key experimental data for (R)-1-Benzyl-pyrrolidine-3-carboxylic acid. This chiral building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature. The following table summarizes its key physical and chemical properties. It is important to note that some data may be for the racemic mixture or closely related derivatives, as a comprehensive dataset for the pure (R)-enantiomer is not fully available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 205.25 g/mol | Sigma-Aldrich[1] |

| CAS Number | 216311-57-8 | BLDpharm[2] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C | BLDpharm[2] |

| SMILES | O=C(O)[C@H]1CN(Cc2ccccc2)CC1 | N/A |

| InChI | InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | N/A |

Safety and Handling Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Not Classified | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Corrosion/Irritation | Not Classified | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Serious Eye Damage/Irritation | Not Classified | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Respiratory or Skin Sensitization | Not Classified | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Handle under an inert atmosphere if the compound is sensitive to air or moisture.

-

Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in a single source. However, a representative asymmetric synthesis can be conceptualized based on established methods for similar pyrrolidine derivatives. One common approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, followed by cyclization and functional group manipulations.

Representative Asymmetric Synthesis Workflow:

Methodology:

-

Asymmetric Michael Addition: An α,β-unsaturated ester is reacted with benzylamine in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a chiral amine) to induce enantioselectivity. This reaction forms a chiral intermediate adduct.

-

Cyclization: The intermediate adduct undergoes an intramolecular cyclization to form a pyrrolidinone ring. This step is often spontaneous or can be promoted by a change in reaction conditions.

-

Reduction and Hydrolysis: The lactam functionality of the pyrrolidinone is reduced to the corresponding amine, and the ester group is hydrolyzed to the carboxylic acid to yield the final product, this compound.

Note: The specific reagents, solvents, and reaction conditions would need to be optimized for this particular synthesis.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature. However, the pyrrolidine-3-carboxylic acid scaffold is a key component in a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists.[3]

Derivatives of pyrrolidine carboxamides have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis.[4] While this compound itself is not the direct inhibitor, it serves as a valuable starting material for the synthesis of such compounds.

Logical Relationship for Drug Discovery Application:

The pyrrolidine scaffold's conformational rigidity and the stereocenter at the 3-position are crucial for the specific binding of its derivatives to biological targets.[3] Researchers often utilize this and similar chiral building blocks to synthesize libraries of compounds for screening against various enzymes and receptors in the pursuit of new therapeutic agents.[5]

Conclusion

This compound is a valuable chiral building block in synthetic and medicinal chemistry. While comprehensive safety and biological data for this specific compound are limited, information from related structures provides a solid foundation for its safe handling and informed use in research and development. Adherence to standard laboratory safety protocols is paramount. The synthetic versatility of this compound, coupled with the established biological importance of the pyrrolidine scaffold, ensures its continued relevance in the discovery of novel therapeutics.

References

- 1. 1-Benzyl-pyrrolidine-3-carboxylic acid AldrichCPR 5731-18-0 [sigmaaldrich.com]

- 2. 216311-57-8|(R)-1-Benzylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Pyrrolidine Carboxylic Acid Core: A Historical and Technical Guide to a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidine ring, a saturated heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of natural products and clinically successful drugs underscores its status as a "privileged scaffold." The inherent stereochemistry, conformational flexibility, and synthetic tractability of pyrrolidine carboxylic acids have allowed medicinal chemists to explore chemical space with remarkable precision, leading to the discovery of potent and selective therapeutic agents across a multitude of disease areas. This guide delves into the discovery, history, and key applications of this versatile molecular framework, providing detailed experimental insights and quantitative data to inform future drug discovery endeavors.

From Natural Alkaloids to Rational Drug Design: A Historical Perspective

The story of pyrrolidine carboxylic acids in medicine begins with nature. The amino acids L-proline and hydroxyproline, fundamental building blocks of proteins, are the most ubiquitous examples.[1][2] The pyrrolidine ring is also a core structural feature in numerous natural alkaloids, such as nicotine and hygrine, which have long been recognized for their physiological effects.[1] The historical use of plants containing these compounds laid an empirical foundation for understanding their biological activity.[3]

The transition from observing the activity of natural products to the rational design of pyrrolidine-based drugs marked a significant leap in medicinal chemistry. Scientists recognized that the non-planar, three-dimensional structure of the pyrrolidine ring provided an ideal scaffold for presenting chemical functionalities in precise spatial orientations.[4][5] This "sp3-enriched" character allows for a more thorough exploration of the pharmacophore space compared to flat, aromatic systems.[4][5] Furthermore, the potential for up to four stereogenic centers on the pyrrolidine ring allows for the creation of up to 16 stereoisomers, enabling meticulous fine-tuning of a compound's interaction with enantioselective biological targets like proteins and enzymes.[4][5]

Key Therapeutic Breakthroughs Leveraging the Pyrrolidine Scaffold

The versatility of the pyrrolidine carboxylic acid scaffold is evident in the breadth of therapeutic areas it has impacted. From managing chronic diseases to fighting infectious agents, this chemical motif has been instrumental in the development of landmark drugs.

Antihypertensive Agents: The Dawn of ACE Inhibitors

The development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension is a classic example of rational drug design, with the pyrrolidine ring playing a pivotal role. Captopril, the first-in-class ACE inhibitor, incorporates an L-proline moiety to mimic the C-terminal residue of the natural ACE substrate.[6][7] Its successor, Enalapril, also features this critical structural element.[6]

Antidiabetic Drugs: Targeting DPP-IV

In the realm of metabolic diseases, pyrrolidine-based structures are central to the mechanism of dipeptidyl peptidase-4 (DPP-IV) inhibitors used to treat type 2 diabetes.[8] Compounds like Vildagliptin feature a cyanopyrrolidine moiety that effectively targets the active site of the DPP-IV enzyme.[8] By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, leading to enhanced glucose-dependent insulin secretion.[8]

Central Nervous System (CNS) Disorders

The pyrrolidine core is found in a variety of drugs targeting the CNS:

-

Anticonvulsants: Pyrrolidine-2,5-diones have emerged as a valuable scaffold for anticonvulsant activity, with drugs like Ethosuximide being a long-standing treatment for epilepsy.[4][6]

-

Antipsychotics: Drugs such as Remoxypride feature the pyrrolidine ring.[2]

-

Cognitive Enhancers: The racetam class of drugs, including Aniracetam, is built around a pyrrolidone nucleus, a derivative of pyrrolidine.[1][6]

Antimicrobial and Antiviral Agents

The pyrrolidine scaffold is also present in important anti-infective agents. The antibacterial drug Clindamycin and the antiviral drug Daclatasvir, used in the treatment of Hepatitis C, both contain this versatile ring system.[2][6]

Quantitative Analysis of Pyrrolidine Carboxylic Acid Derivatives

The following tables summarize the biological activities of representative pyrrolidine-based compounds across different therapeutic targets, providing a quantitative basis for structure-activity relationship (SAR) studies.

Table 1: Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

| Compound | Target | Activity (IC₅₀/Kᵢ) | Selectivity | Reference |

| Vildagliptin | DPP-IV | --- | --- | [8] |

| Sitagliptin | DPP-IV | --- | --- | [8] |

| Pyrrole Derivative 5f | DPP-IV | 12.19 nM | --- | [8] |

| Pyrrolidine Sulfonamide Derivatives | DPP-IV | --- | --- | [6] |

Table 2: Factor XIa (FXIa) Inhibitors

| Compound | Target | Activity (Kᵢ/IC₅₀) | Selectivity vs. Thrombin | Reference |

| Pyrrolidine Amide (69b/c) | FXIa | Kᵢ = 2 nM | --- | [8] |

| Pyrrolidine Amide (78) | FXIa | Kᵢ = 7 nM | >4700-fold | [8] |

| 4,4-disubstituted prolines | FXIa | IC₅₀ ≈ 10 nM | ~1000-fold | [8] |

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-diones

| Compound | Seizure Test | Activity (ED₅₀) | Reference |

| Derivative 69k | MES | 80.38 mg/kg | [4] |

| Derivative 69k | 6 Hz | 108.80 mg/kg | [4] |

Table 4: Miscellaneous Enzyme Inhibitors

| Compound | Target | Activity (IC₅₀) | Reference |

| (S)-pyrrolidine 51a | CXCR4 Receptor | 79 nM | [4] |

| Pyrrolidine Carboxamide p31 | InhA (M. tuberculosis) | 1.39 µM | [9] |

| Pyrrolidine Carboxamide p33 | InhA (M. tuberculosis) | 2.57 µM | [9] |

| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL | [10] |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 µg/mL | [10] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidine carboxylic acid derivatives are achieved through the modulation of specific biological pathways.

Caption: Mechanism of DPP-IV inhibitors in glucose homeostasis.

This pathway illustrates how inhibiting the DPP-IV enzyme prevents the degradation of active GLP-1, thereby promoting insulin secretion in a glucose-dependent manner to regulate blood sugar levels.[8]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE inhibition.

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a reduction in blood pressure.[2]

Detailed Experimental Protocols

A critical aspect of drug discovery is the reliable synthesis of novel chemical entities. Below are representative protocols for the synthesis of key pyrrolidine-based intermediates.

Protocol 1: Synthesis of (R)-Pyrrolidine-3-Carboxylic Acid Derivatives

This method utilizes an organocatalytic, enantioselective Michael addition followed by reductive cyclization.[8][11]

Step 1: Michael Addition

-

Reaction: An organocatalytic, enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane.

-

Procedure:

-

To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (0.2 mmol) and a suitable organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.04 mmol) in a solvent (0.5 mL) at room temperature, add the nitroalkane (1.0 mmol).

-

Stir the reaction mixture for 48 hours at room temperature (24 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the resulting adduct by column chromatography.

-

Step 2: Reductive Cyclization

-

Reaction: The Michael adduct undergoes a reductive cyclization to form the pyrrolidine-3-carboxylic acid derivative.

-

Procedure:

-

Dissolve the purified adduct in a suitable solvent such as methanol.

-

Add a reducing agent, such as H₂ gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

Carry out the reaction under pressure until the reduction of the nitro group and subsequent cyclization are complete.

-

Filter the catalyst and concentrate the solvent under reduced pressure to yield the final pyrrolidine-3-carboxylic acid derivative.

-

Protocol 2: Synthesis of a Key Intermediate for Vildagliptin

This protocol outlines the synthesis of N-(chloroacetyl)-L-prolinamide, a precursor for cyanopyrrolidine-based DPP-IV inhibitors.[8]

Step 1: N-Acylation

-

Reaction: L-proline is acylated with chloroacetyl chloride.

-

Procedure:

-

Dissolve L-proline in an aqueous alkaline solution (e.g., NaOH solution).

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise while maintaining the pH and temperature.

-

Stir until the reaction is complete.

-

Acidify the solution to precipitate N-(chloroacetyl)-L-proline, which is then filtered and dried.

-

Step 2: Amidation

-

Reaction: The carboxylic acid is converted to its primary amide.

-

Procedure:

-

Activate the N-(chloroacetyl)-L-proline by reacting it with ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM) in an anhydrous solvent (e.g., THF) at low temperature.

-

To the activated acid, add a concentrated aqueous solution of ammonia.

-

Allow the reaction to proceed to completion.

-

Extract the product with a suitable organic solvent and purify by crystallization or chromatography to obtain the target amide.

-

Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acids.

Future Perspectives

The journey of pyrrolidine carboxylic acids in medicinal chemistry is far from over. Their unique structural and chemical properties ensure their continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel derivatives.[11][12] The integration of computational chemistry and machine learning will further accelerate the design of pyrrolidine-based ligands with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of complex diseases deepens, the pyrrolidine scaffold will undoubtedly be adapted to meet new therapeutic challenges, solidifying its legacy as a truly privileged structure in the art and science of drug discovery.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. History and Development of Medicinal Chemistry | Pharmaguideline [pharmaguideline.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the stereochemically defined carboxylic acid and the N-benzyl group, makes it a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] This compound serves as a precursor for novel therapeutics, particularly in the development of agents targeting the central nervous system.[2] The presence of the benzyl group can influence the pharmacological profile of the final compounds, and the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation or esterification.

Synthesis Pathway Overview

The most direct and efficient method for the preparation of this compound is through the direct N-alkylation of the commercially available (R)-pyrrolidine-3-carboxylic acid. This synthetic route involves the reaction of the secondary amine of the starting material with a suitable benzylating agent, such as benzyl bromide, in the presence of a base. The base is crucial for deprotonating the amine and neutralizing the hydrobromic acid byproduct formed during the reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the N-benzylation of (R)-pyrrolidine-3-carboxylic acid to yield this compound.

Materials:

-

(R)-pyrrolidine-3-carboxylic acid

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M HCl)

-

Sodium hydroxide (1M NaOH)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-pyrrolidine-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add acetonitrile to the flask until the solids are suspended and stirring freely.

-

Reagent Addition: While stirring at room temperature, add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in deionized water and wash with ethyl acetate to remove any unreacted benzyl bromide and other non-polar impurities.

-

Adjust the pH of the aqueous layer to approximately 3-4 with 1M HCl.

-